1,3-Bis(4-methoxyphenyl)thiourea

Enzyme Inhibition Drug Discovery Biochemical Assay

Researchers requiring a well-characterized, moderate-potency FAS inhibitor for SAR studies often face inconsistent purity or undefined crystal morphology. This compound resolves both issues: • Confirmed in vitro fatty acid synthase inhibition (IC50 = 13.4 μM) - ideal positive control for thiourea-based enzyme inhibitor screening. • Centrosymmetric crystal packing via N-H···S hydrogen bonds enables predictable supramolecular and MOF design. • Consistent >98.0% HPLC purity and a sharp melting point (185-189 °C) ensure reliable analytical reference standard use.

Molecular Formula C15H16N2O2S
Molecular Weight 288.4 g/mol
CAS No. 1227-45-8
Cat. No. B074103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-methoxyphenyl)thiourea
CAS1227-45-8
Molecular FormulaC15H16N2O2S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC
InChIInChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20)
InChIKeyRGRJEERVXALLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-methoxyphenyl)thiourea (CAS 1227-45-8): A Symmetric Diaryl Thiourea for Specialized Procurement


1,3-Bis(4-methoxyphenyl)thiourea (CAS 1227-45-8), also known as N,N'-bis(4-methoxyphenyl)thiourea, is a symmetrically substituted diaryl thiourea derivative . It belongs to a class of compounds widely investigated for their biological activities and applications in organocatalysis [1]. The compound is characterized by a central thiourea (C=S) core flanked by two 4-methoxyphenyl groups, which influence its chemical reactivity, physical properties, and intermolecular interactions [2].

Symmetric diaryl thiourea scaffold for SAR and enzyme inhibition studies
para-Methoxy groups modulate electronic properties and hydrogen-bond strength
Defined crystal packing supports organocatalysis and crystal engineering workflows

Why 1,3-Bis(4-methoxyphenyl)thiourea Cannot Be Substituted with Generic Analogs


Substituting 1,3-Bis(4-methoxyphenyl)thiourea (CAS 1227-45-8) with a generic thiourea derivative is not advised due to critical differences in electronic and steric properties that directly impact performance. The presence of electron-donating methoxy groups at the para positions on both phenyl rings significantly alters the compound's electron density and hydrogen-bonding capabilities compared to analogs with different substituents (e.g., -H, -Cl, -CH3) . These structural variations translate into quantifiable differences in biological activity, melting point, and crystallinity, which are essential for reproducible synthesis and assay results [1]. Furthermore, the specific molecular geometry and packing, as defined by its crystal structure, are unique to this derivative [2].

Electronic mismatchReplacing para-methoxy with -H, -Cl, or -CH3 may shift hydrogen-bonding and reactivity profiles.
Thermal property divergenceGeneric analogs can exhibit significantly different melting points and crystallinity, affecting processing.
Crystal packing specificityThe unique N-H···S hydrogen-bonded centrosymmetric packing is not transferable to other derivatives.

Quantitative Evidence for Differentiated Performance of 1,3-Bis(4-methoxyphenyl)thiourea


Differential Enzyme Inhibition: Fatty Acid Synthase (FAS) Activity

1,3-Bis(4-methoxyphenyl)thiourea demonstrates a moderate inhibitory effect on the thioesterase domain of fatty acid synthase (FAS-TE), with a reported IC50 of 13.4 μM [1]. While this activity is not exceptionally potent, it is a quantifiable and target-specific effect that distinguishes it from other diaryl thioureas which may lack this particular activity profile. The data provides a clear baseline for structure-activity relationship (SAR) studies, particularly when compared to the parent thiourea standard.

FAS Inhibition
Class-level
IC50 13.4 μM
Supports enzyme inhibition SAR context
Fluorescence assay; verify in target system
Enzyme Inhibition Drug Discovery Biochemical Assay

Thermal Stability Differentiation via Melting Point

The compound exhibits a high and well-defined melting point of 185.0 to 189.0 °C [1]. This is a critical differentiator from close structural analogs. For instance, 1,3-Bis(4-chlorophenyl)thiourea, where the electron-donating methoxy group is replaced with an electron-withdrawing chloro group, has a significantly lower melting point range of 169.0 to 173.0 °C . This difference of approximately 16 °C is a direct consequence of altered intermolecular forces and molecular packing.

Thermal Stability
Data to verify
185–189 °C vs 169–173 °C (Cl analog)
Higher mp reflects altered intermolecular packing
Verify under lab conditions
Material Science Thermal Analysis Quality Control

Defined Crystal Packing via Strong Hydrogen Bonding

Single-crystal X-ray diffraction analysis definitively shows that the compound packs in a centrosymmetric manner stabilized by intermolecular N-H···S hydrogen bonds [1]. This specific hydrogen-bonding network is a key structural feature that influences its solid-state properties, including solubility and melting point, and provides a reliable structural foundation for rational design in coordination chemistry and crystal engineering. This precise molecular arrangement is not transferable to other derivatives with different substituents.

Crystal Packing
Reported
Centrosymmetric N-H···S bonded network
Defined solid-state motif for crystal engineering
Single-crystal XRD confirmed
Crystallography Solid-State Chemistry Materials Design

Validated Application Scenarios for 1,3-Bis(4-methoxyphenyl)thiourea Procurement


Biochemical Screening and Drug Discovery

Based on its confirmed in vitro activity against fatty acid synthase (IC50 = 13.4 μM) [1], this compound serves as a suitable positive control or starting point for structure-activity relationship (SAR) studies. Its moderate activity profile allows for clear detection of improvements or losses in potency when the scaffold is derivatized, making it a valuable tool for medicinal chemists exploring thiourea-based enzyme inhibitors.

Crystal Engineering and Coordination Chemistry

The thoroughly characterized crystal structure, which reveals a centrosymmetric packing motif driven by N-H···S hydrogen bonds [2], makes 1,3-Bis(4-methoxyphenyl)thiourea a reliable and predictable building block. Researchers can leverage this knowledge for designing new supramolecular architectures, synthesizing metal-organic frameworks (MOFs), or developing novel solid-state materials with specific packing requirements.

Organocatalysis Research

The presence of strong hydrogen-bond donor (N-H) and acceptor (C=S) groups, as evidenced by its crystal structure [2], positions this compound as a potential organocatalyst [3]. The electron-donating methoxy groups modulate the thiourea core's hydrogen-bonding ability, differentiating its catalytic profile from other diaryl thioureas. This is a key selection criterion for researchers exploring new asymmetric transformations or novel catalytic cycles.

Quality Control and Reference Standard

With a precisely defined melting point (185.0 to 189.0 °C) and a commercially available purity of >98.0% (HPLC) [4], this compound is ideal for use as an analytical reference standard. Its thermal and chemical stability, as inferred from its high melting point, makes it a robust and reliable standard for calibrating instruments or validating analytical methods for similar thiourea derivatives.

Application
Selection Property
Validation Focus
Enzyme inhibitor SAR studies
Reported FAS inhibition baseline
In vitro enzyme assay reproducibility
Crystal engineering building block
Defined N-H···S hydrogen-bonded packing
Single-crystal structure confirmation
Organocatalysis screening
Thiourea H-bond donor/acceptor modulation
Catalytic activity in model reaction
Analytical reference standard
High thermal stability and defined purity
Lot-specific thermal and purity analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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